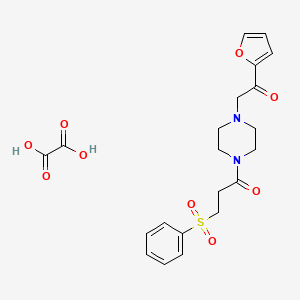

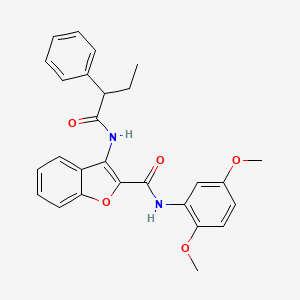

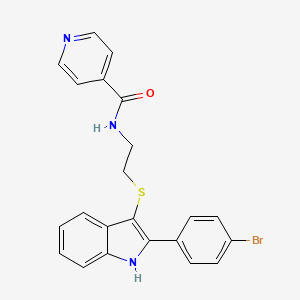

N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. This molecule has been shown to exhibit potential therapeutic effects in various scientific studies. In

科学的研究の応用

Antimicrobial Activities

Research on compounds with structures similar to "N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" has shown promising antimicrobial properties. For instance, a study by Desai et al. (2013) on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring demonstrated valuable therapeutic intervention possibilities for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation

Another area of application is in anticancer research, where derivatives of compounds structurally related to "this compound" have been synthesized and evaluated for their anticancer activity. For example, Bekircan et al. (2015) synthesized compounds from a starting compound and screened them for lipase and α-glucosidase inhibition, with some showing significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in cancer treatment and diabetes management (Bekircan, Ülker, & Menteşe, 2015).

Synthesis and Chemical Characterization

The synthesis and characterization of compounds structurally akin to "this compound" have been the focus of various studies, aiming to expand the library of heterocyclic compounds with potential pharmacological activities. Hanusek et al. (2006) described the acylation and subsequent sodium methoxide-catalyzed ring closure of related compounds, leading to the synthesis of 3-methyl-2-phenylquinazolin-4-thiones, showcasing the compound's versatility in synthetic organic chemistry (Hanusek, Drabina, Sedlák, & Rosa, 2006).

Biological and Antifungal Activities

The exploration of biological activities extends to the study of endophytic fungi compounds. For instance, Wang et al. (2015) isolated new cyclohexenone and cyclopentenone derivatives from the mangrove endophytic fungus Alternaria sp. R6, with some compounds exhibiting potent ABTS scavenging activities and antifungal activity against specific strains, indicating potential applications in agriculture and medicine (Wang, Ding, Wang, Du, Liu, Kong, & Li, 2015).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show a broad spectrum of pharmacological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Based on the structural similarity to other 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and various metabolic processes .

Result of Action

Similar compounds have been reported to exhibit cytotoxic and antiproliferative effects, indicating their potential use in cancer therapy .

特性

IUPAC Name |

N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2S/c1-3-13-27-20-23-22-18(24(20)16-7-5-4-6-8-16)14-21-19(25)15-9-11-17(26-2)12-10-15/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAZHIJDBRELEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

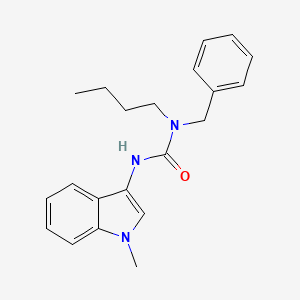

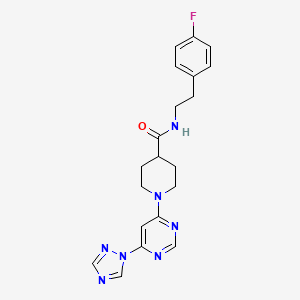

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)

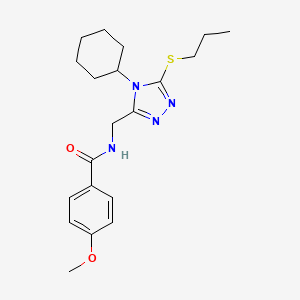

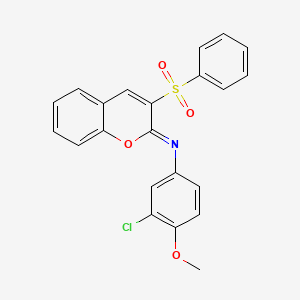

![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)

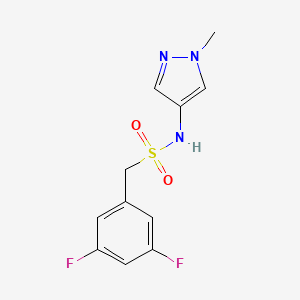

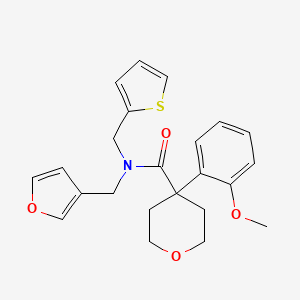

![N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2775456.png)

![N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2775466.png)